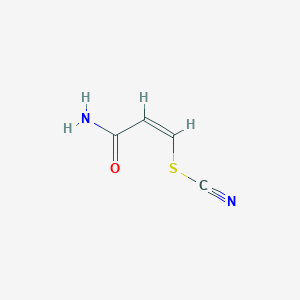

Thiocyanic acid, cis-2-carbamoylvinyl ester

Description

Thiocyanic acid esters (R-SCN) are sulfur-containing compounds where the hydroxyl group of thiocyanic acid (HSCN) is replaced by an organic substituent (R). This article focuses on these analogs to infer properties and applications relevant to the target compound.

Properties

CAS No. |

2807-36-5 |

|---|---|

Molecular Formula |

C4H4N2OS |

Molecular Weight |

128.15 g/mol |

IUPAC Name |

[(Z)-3-amino-3-oxoprop-1-enyl] thiocyanate |

InChI |

InChI=1S/C4H4N2OS/c5-3-8-2-1-4(6)7/h1-2H,(H2,6,7)/b2-1- |

InChI Key |

ZLQULXQLBYUISA-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\SC#N)\C(=O)N |

Canonical SMILES |

C(=CSC#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, cis-2-carbamoylvinyl ester can be synthesized through both photochemical and electrochemical thiocyanation methods. The key stage in these methods is the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .

Industrial Production Methods

Industrial production of this compound typically involves the use of visible light and electricity to perform thiocyanation reactions. This approach is favored due to its environmental friendliness and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, cis-2-carbamoylvinyl ester undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include chemical oxidants and visible-light photocatalysts . The conditions for these reactions often involve the use of air as a “green oxidant” and the application of visible light .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of photochemical thiocyanation methods can lead to the formation of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl compounds .

Scientific Research Applications

Thiocyanic acid, cis-2-carbamoylvinyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which thiocyanic acid, cis-2-carbamoylvinyl ester exerts its effects involves the generation of SCN radicals via one-electron oxidation of SCN anions . These radicals then react with the substrate to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the thiocyanato group and its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key thiocyanic acid esters from the evidence, highlighting molecular properties, substituent effects, and applications:

Structural and Functional Insights:

Carbamoyl vs. Aromatic Substituents: The carbamoylmethyl group (–CH₂CONH₂) in introduces hydrogen-bonding capability, which may enhance interactions in biological systems. In contrast, aromatic substituents (e.g., 4-amino-2-fluorophenyl in ) provide steric bulk and electronic modulation, favoring applications in drug design.

Aliphatic vs. Heterocyclic Esters :

- Aliphatic esters (e.g., methyl, isopropyl) exhibit lower molecular weights and higher volatility, making them suitable for solvents or small-molecule intermediates.

- Heterocyclic esters (e.g., benzothiazole in ) leverage ring systems for enhanced stability and bioactivity, as seen in TCMTB’s use as an antifungal agent.

Biological and Industrial Applications: Thiocyanates with amino groups (e.g., 2-aminoethyl in ) are likely intermediates in peptide or urea synthesis. Fluorinated derivatives () may resist metabolic degradation, extending their utility in medicinal chemistry.

Research Findings and Trends

- Market Dynamics : The thiocyanic acid market (CAS 463-56-9) is driven by demand in agrochemicals and pharmaceuticals, with regional growth in Asia-Pacific due to industrial applications .

- Toxicity and Safety : Methyl thiocyanate () requires careful handling due to volatility, while benzothiazole derivatives () are classified as hazardous but critical in manufacturing .

Notes

Comparative analysis relies on structurally related esters.

Further research is needed to explore the cis-configuration’s impact on reactivity and bioactivity, particularly in comparison to trans-isomers or saturated analogs.

Evidence gaps highlight the need for targeted studies on vinyl-substituted thiocyanates, which are underrepresented in current literature.

Biological Activity

Thiocyanic acid, cis-2-carbamoylvinyl ester (CAS Number: 2807-36-5) is a chemical compound characterized by a vinyl group linked to a thiocyanic acid moiety. This structure contributes to its unique chemical properties and potential biological activities. The compound's synthesis and reactivity are influenced by its functional groups, which warrant detailed exploration of its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 130.16 g/mol. The compound exists as a tautomer with isothiocyanic acid, which is known for its moderate acidity and unique reactivity patterns.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 130.16 g/mol |

| CAS Number | 2807-36-5 |

| Functional Groups | Vinyl, Carbamoyl, Thiocyanate |

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing thiocyanate groups exhibit antimicrobial activity against various pathogens. This could be due to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxicity : Research indicates that certain thiocyanate derivatives can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Enzyme Inhibition : Thiocyanic acid derivatives have been observed to inhibit specific enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various thiocyanate esters demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and agriculture.

- Cytotoxic Effects on Cancer Cells : Research published in a peer-reviewed journal highlighted the cytotoxic effects of thiocyanate compounds on human cancer cell lines. The study found that exposure led to increased levels of ROS and subsequent apoptosis in treated cells.

- Enzyme Activity Modulation : Investigations into the enzyme inhibition properties of thiocyanic acid derivatives revealed their potential as lead compounds for developing new drugs targeting metabolic enzymes involved in cancer progression.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Esterification : Reacting thiocyanic acid with cis-2-carbamoylvinyl alcohol under acidic conditions.

- Nucleophilic Substitution Reactions : Utilizing suitable electrophiles that can react with thiocyanate ions.

Each method's yield and purity depend on the reaction conditions employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.